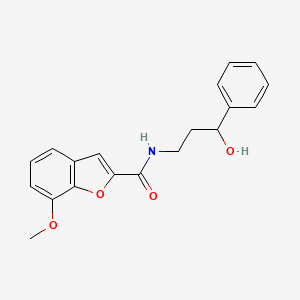

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 7-methoxy substitution on the benzofuran core and a 3-hydroxy-3-phenylpropyl side chain.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-16-9-5-8-14-12-17(24-18(14)16)19(22)20-11-10-15(21)13-6-3-2-4-7-13/h2-9,12,15,21H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQKCEIGBSGZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate carboxylic acid or ester under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Phenylpropyl Group: This step involves the reaction of the benzofuran derivative with a phenylpropyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following benzofuran carboxamides share core structural motifs but differ in substituents, which critically affect their physicochemical and biological properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide | C₂₀H₂₁NO₄ | 339.39 | 7-methoxy, 3-hydroxy-3-phenylpropyl | N/A | N/A |

| N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide | C₂₀H₂₁NO₅ | 355.39 | 7-(4-methoxybenzyl), N-methoxy, N-methyl | 25 | 89 |

| N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide | C₁₉H₂₁NO₅ | 343.38 | 7-methoxy, furan-3-ylmethyl, 2-methoxyethyl | N/A | N/A |

Notes:

- Synthesis Efficiency : The compound from (25% yield) highlights challenges in coupling bulky substituents, such as 4-methoxybenzyl groups, to the benzofuran core . This contrasts with simpler derivatives (e.g., unsubstituted benzofurans), which typically achieve higher yields (>60%).

- Polarity and Solubility : The 3-hydroxy-3-phenylpropyl group in the target compound increases hydrophilicity compared to the N-methoxy and N-methyl groups in ’s analog, which may reduce membrane permeability but enhance aqueous stability .

Reactivity and Stability

- Hydroxyl Group Reactivity : The 3-hydroxy group in the target compound is prone to oxidation or conjugation, unlike the more stable methoxy groups in and ’s analogs. This could necessitate protective strategies during synthesis .

- Metabolic Pathways: The 7-methoxy group in all three compounds may slow hepatic metabolism (via cytochrome P450), extending half-life compared to non-methoxy derivatives .

Mechanistic Insights from Lumping Strategies

’s lumping strategy groups structurally similar benzofuran carboxamides under shared reactivity profiles. For example:

- Oxidative Degradation : Compounds with hydroxyl or primary amine groups (like the target compound) are prone to faster oxidative degradation than those with methoxy or methylated amines .

- Synthetic Byproducts : The 25% yield of ’s compound suggests competing side reactions (e.g., esterification or dimerization), which are less prevalent in analogs with smaller substituents .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₇N₃O₆

- Chemical Structure :

Pharmacological Properties

Research indicates that benzofuran derivatives, including this compound, exhibit a variety of biological activities, including:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have been tested against hepatocellular carcinoma (HCC) cell lines, demonstrating significant anti-metastatic effects by downregulating proteins associated with epithelial-mesenchymal transition (EMT) and metastasis .

- Neuroprotective Effects : Some benzofuran derivatives are noted for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanisms often involve modulation of oxidative stress and inflammation pathways.

- Antioxidant Activity : The ability to scavenge free radicals is another characteristic attributed to compounds in this class, which may contribute to their overall protective effects in biological systems.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Cell Migration : Research has indicated that this compound can inhibit the motility and migration of cancer cells by affecting integrin signaling pathways and modulating the expression of EMT markers like E-cadherin and vimentin .

- Regulation of Apoptotic Pathways : The compound may influence apoptotic pathways, enhancing cell death in cancerous cells while sparing normal cells.

Study 1: Anti-Metastatic Effects in HCC

A recent study evaluated the effects of a benzofuran derivative on HCC cell lines with mutated p53 genes. The findings revealed that the compound significantly suppressed cell proliferation and migration while promoting the expression of E-cadherin, a marker associated with epithelial integrity .

| Cell Line | Effect on Proliferation | Migration Inhibition (%) | E-Cadherin Expression (Fold Change) |

|---|---|---|---|

| Huh7 | Significant | 65% | 2.5 |

| PLC/PRF/5 | Moderate | 50% | 1.8 |

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of related benzofuran compounds on neuronal cell lines exposed to oxidative stress. The results suggested that these compounds could reduce neuronal cell death and improve cell viability through antioxidant mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.